

# Physicochemical characteristics of 3,5-Diphenyl-4H-1,2,4-triazole

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## Compound of Interest

Compound Name: 3,5-Diphenyl-4H-1,2,4-triazole

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An In-Depth Technical Guide on the Physicochemical Characteristics of **3,5-Diphenyl-4H-1,2,4-triazole**

## Foreword

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical nature.[1] This guide provides a comprehensive technical overview of **3,5-Diphenyl-4H-1,2,4-triazole**, a symmetrically substituted archetype of this important heterocyclic family. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical experimental insights, offering a foundational understanding of this versatile compound.

## Molecular Architecture and Synthesis

**3,5-Diphenyl-4H-1,2,4-triazole** (C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>) is a five-membered heterocyclic compound featuring a central 1,2,4-triazole ring.[2] Phenyl substituents are attached at the C3 and C5 positions, and the designation "4H" signifies that a proton is located on the nitrogen atom at the 4-position, which is crucial for its hydrogen bonding capabilities and tautomeric equilibrium.

Figure 1: Chemical structure of **3,5-Diphenyl-4H-1,2,4-triazole**.

## Synthetic Strategy: Oxidative Cyclization

The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is well-established. A robust and common laboratory-scale method involves the condensation of two equivalents of a hydrazide or the reaction of a hydrazide with a nitrile. The presented protocol details a reliable one-pot synthesis via the oxidative cyclization of a benzaldehyde benzoylhydrazone intermediate. This approach is favored for its operational simplicity and good yields.

## Experimental Protocol: Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole

**Rationale:** This method first forms a stable hydrazone intermediate. Subsequent oxidative cyclization, often catalyzed by a mild oxidizing agent, efficiently forms the thermodynamically stable triazole ring.

**Materials:**

- Benzhydrazide
- Benzaldehyde
- Ethanol (absolute)
- Copper(II) acetate
- Sodium benzoate

**Procedure:**

- **Hydrazone Formation:** Dissolve benzhydrazide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Add benzaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, revealing a new spot for the N'-(benzylidene)benzohydrazide intermediate.
- **Oxidative Cyclization:** To the reaction mixture, add a catalytic amount of copper(II) acetate (approx. 0.1 eq) and sodium benzoate (1.0 eq). The mixture is then heated to reflux for 6-8 hours. The reaction is monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

- Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then placed in an ice bath for 30 minutes to facilitate precipitation.
- Purification: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities. The crude product is then recrystallized from ethanol to yield pure, crystalline **3,5-Diphenyl-4H-1,2,4-triazole**.

Figure 2: Experimental workflow for the synthesis of the title compound.

## Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods and physical characterization.

### Spectroscopic Data

Technique	Characteristic Signals
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	δ ~14.0 ppm (broad singlet, 1H, N-H); δ 7.5-8.2 ppm (multiplet, 10H, Ar-H). The significant downfield shift of the N-H proton is indicative of its acidic nature and participation in hydrogen bonding.[3]
<sup>13</sup> C-NMR (DMSO-d <sub>6</sub> )	δ ~154 ppm (Triazole C3 and C5); δ ~126-132 ppm (Aromatic carbons). The equivalence of the C3 and C5 signals confirms the symmetrical nature of the molecule.[4]
FT-IR (KBr, cm <sup>-1</sup> )	~3200-3000 (broad, N-H stretch); ~3100-3000 (aromatic C-H stretch); ~1610 (C=N stretch); ~1580, 1490 (aromatic C=C stretch). The broadness of the N-H band further supports hydrogen bonding in the solid state.
Mass Spec. (ESI+)	m/z 222.10 [M+H] <sup>+</sup> . The calculated monoisotopic mass is 221.0953 Da.[2]

## Crystal Structure and Morphology

Single-crystal X-ray diffraction studies provide definitive insight into the solid-state conformation. The central 1,2,4-triazole ring is essentially planar.[5] However, steric hindrance between the phenyl rings and the triazole core forces the phenyl groups to be twisted out of the plane of the central ring.[5][6] In the crystal lattice, molecules are often linked by intermolecular N-H...N hydrogen bonds, forming chains or more complex three-dimensional networks, which contributes to the compound's thermal stability.[7]

## Core Physicochemical Properties

The physical and chemical properties of **3,5-Diphenyl-4H-1,2,4-triazole** dictate its behavior in various systems, from reaction media to biological environments.

### Summary of Properties

Property	Value / Description	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N <sub>3</sub>	[2]
Molecular Weight	221.26 g/mol	[2]
Appearance	White to off-white crystalline solid	[8]
Melting Point	192-195 °C	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; very slightly soluble in water.	[8][9]
Thermal Stability	Thermally stable up to approximately 200 °C, after which decomposition begins.	[1]

## Solubility Profile

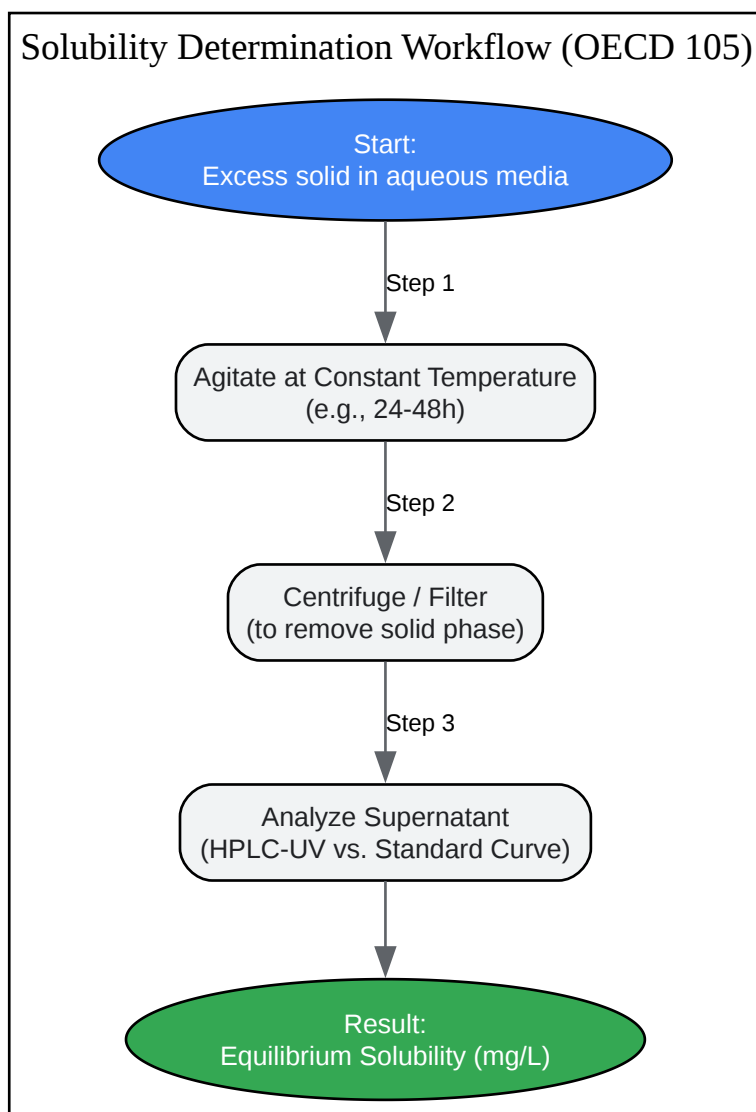
The compound's poor aqueous solubility is a critical factor in pharmaceutical applications. Its solubility is governed by the large, hydrophobic phenyl groups, although the triazole ring's nitrogen atoms can act as hydrogen bond acceptors.

## Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

**Rationale:** The shake-flask method (OECD Guideline 105) is the gold standard for determining the water solubility of sparingly soluble compounds. It ensures that a true equilibrium between the solid and dissolved states is achieved.

**Procedure:**

- **Preparation:** An excess amount of the crystalline compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed, inert flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium.
- **Phase Separation:** The suspension is allowed to stand to let solids settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15 min) or filtration through a non-adsorbing filter (e.g., 0.22 µm PTFE).
- **Quantification:** The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, typically HPLC-UV, against a standard curve prepared in a water-miscible organic solvent and diluted in the aqueous phase.



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Figure 3: Standard workflow for determining aqueous solubility.

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